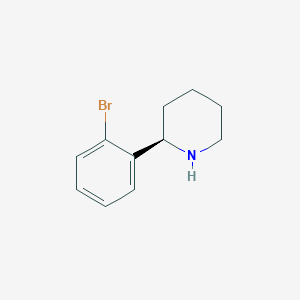

(R)-2-(2-bromophenyl)piperidine

説明

(R)-2-(2-Bromophenyl)piperidine is a chiral piperidine derivative featuring a brominated aromatic ring at the 2-position of the piperidine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter reuptake systems, such as serotonin (5-HT) and norepinephrine (NE) . Its stereochemistry (R-configuration) further modulates interactions with chiral biological targets, a critical factor in drug design .

特性

分子式 |

C11H14BrN |

|---|---|

分子量 |

240.14 g/mol |

IUPAC名 |

(2R)-2-(2-bromophenyl)piperidine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m1/s1 |

InChIキー |

BZQYYLIFPSPOKO-LLVKDONJSA-N |

異性体SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2Br |

正規SMILES |

C1CCNC(C1)C2=CC=CC=C2Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (R)-2-(2-bromophenyl)piperidine can be contextualized by comparing it to analogs with variations in halogenation, substituent position, and heterocyclic modifications. Below is a detailed analysis:

Table 1: Key Comparisons with Structural Analogs

Structural and Functional Insights

Halogen Effects: Bromine vs. Bromine’s larger atomic radius may also improve van der Waals interactions with hydrophobic binding pockets. Chlorine vs. Iodo: Chlorine offers a balance between size and electronegativity, but its lower polarizability compared to bromine may reduce target affinity.

Stereochemical Influence: The (R)-configuration of the title compound likely confers distinct binding modes compared to (S)-enantiomers or non-chiral analogs. For example, in SNRI-active compounds, stereochemistry determines spatial alignment with transporter proteins, affecting inhibitory potency .

Piperidine Ring Conformation :

Substituents at the 2-position influence piperidine ring puckering, as described by Cremer-Pople coordinates (e.g., amplitude $ q_2 $ and phase angle $ \phi $) . The bulky bromophenyl group may induce a chair-like conformation, stabilizing interactions with flat aromatic regions of biological targets. This contrasts with smaller substituents (e.g., fluorine), which allow greater pseudorotational flexibility .

Synthetic Accessibility : Brominated analogs often require specialized coupling reagents (e.g., Suzuki-Miyaura for aryl halides), whereas fluorinated derivatives may utilize nucleophilic aromatic substitution. The choice of halogen impacts reaction yields and purification challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。